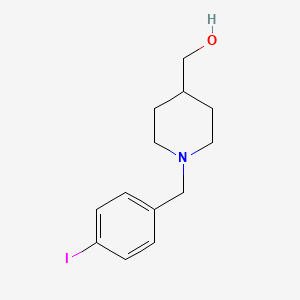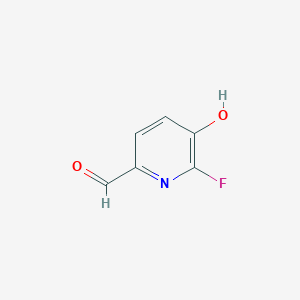
6-Fluoro-5-hydroxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-hydroxypicolinaldehyde is a fluorinated heterocyclic compound with the molecular formula C6H4FNO2. It is a derivative of picolinaldehyde, where the hydrogen atom at the 6th position is replaced by a fluorine atom, and the 5th position has a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-hydroxypicolinaldehyde typically involves the fluorination of hydroxypicolinaldehyde derivatives. One common method is the selective fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-fluoro-5-hydroxypicolinic acid.
Reduction: Formation of 6-fluoro-5-hydroxypicolinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-hydroxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-hydroxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzymatic activity or the inhibition of specific metabolic pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-5-methylpicolinaldehyde: Similar structure but with a methyl group instead of a hydroxyl group.
5-Fluoro-6-hydroxypicolinaldehyde: Fluorine and hydroxyl groups are swapped in positions.
6-Fluoro-5-chloropicolinaldehyde: Chlorine atom instead of a hydroxyl group at the 5th position.
Uniqueness
6-Fluoro-5-hydroxypicolinaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the picolinaldehyde scaffold. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C6H4FNO2 |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
6-fluoro-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H |
InChI Key |
BNZHCJIRXQFXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



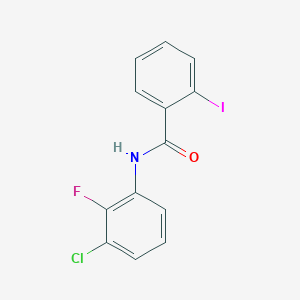

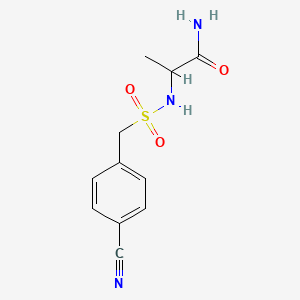

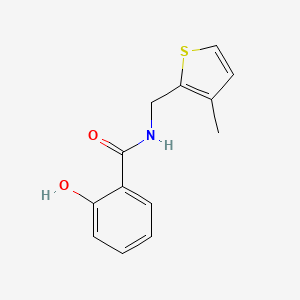
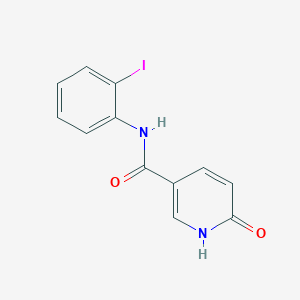
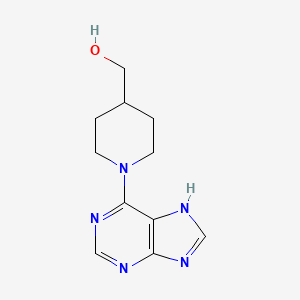
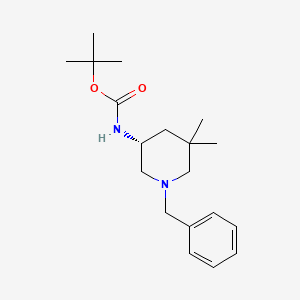
![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
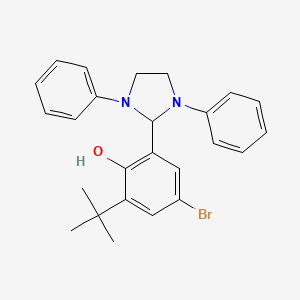
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
